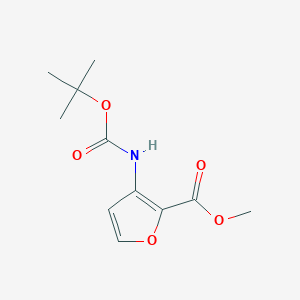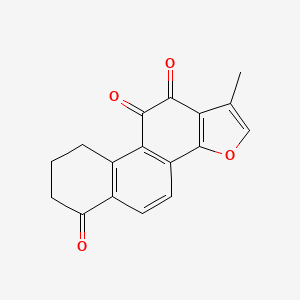
Nortanshinone
Vue d'ensemble
Description
Nortanshinone est un pigment isolé des racines de Salvia miltiorrhiza, communément appelée Danshen, une herbe médicinale traditionnelle chinoise. Ce composé appartient à la famille des tanshinones, qui sont des norditerpénoïdes quinones de type abietane. This compound a été étudié pour ses diverses activités pharmacologiques, notamment ses propriétés antibactériennes, antioxydantes, anti-inflammatoires et antinéoplasiques .
Mécanisme D'action
Target of Action
Nortanshinone primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in detoxifying lipid peroxyl radicals and inhibiting ferroptosis, both in vitro and in vivo .
Mode of Action
This compound functions as a coenzyme for NQO1. By doing so, it enhances the enzyme’s activity, leading to the detoxification of harmful radicals and protection against oxidative stress .
Biochemical Pathways
The affected pathways involve the reduction of quinones and the maintenance of cellular redox balance. NQO1 catalyzes the reduction of quinones to hydroquinones, preventing the formation of reactive oxygen species (ROS) and lipid peroxidation .
Pharmacokinetics
- Impact on Bioavailability : this compound’s pharmacokinetics influence its bioavailability, affecting its therapeutic efficacy .
Result of Action
This compound’s action leads to:
- Antitumor Effects : It induces differentiation and apoptosis in tumor cells .
- Cardiovascular Protection : Clinical evidence suggests increased coronary blood flow and protection against ischemia/reperfusion injury .
Action Environment
Environmental factors, such as oxidative stress levels, tissue-specific expression of NQO1, and drug interactions, can influence this compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
Nortanshinone plays a significant role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death. It functions as a coenzyme for NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing its ability to detoxify lipid peroxyl radicals and inhibit ferroptosis . This interaction is crucial for maintaining cellular redox homeostasis and preventing oxidative stress-induced cell death. Additionally, this compound interacts with various enzymes and proteins involved in antioxidant defense mechanisms, further contributing to its protective effects.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and the suppression of pro-inflammatory cytokines . This activation enhances the cell’s ability to combat oxidative stress and inflammation. Furthermore, this compound modulates mitochondrial function, improving cellular energy production and reducing apoptosis in stressed cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to NQO1, inducing a gain of function that enhances its enzymatic activity . This binding interaction is critical for the detoxification of lipid peroxyl radicals and the inhibition of ferroptosis. Additionally, this compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can sustain its protective effects on cellular function, reducing oxidative stress and inflammation in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory effects, improving overall cellular health . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to antioxidant defense and redox homeostasis. It interacts with enzymes such as NQO1 and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation, thereby contributing to its protective effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin and other plasma proteins, facilitating its distribution throughout the body . This compound’s localization within cells is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is predominantly localized in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and enhancing mitochondrial function . Additionally, this compound is found in the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress. These localization patterns are essential for this compound’s ability to protect cells from oxidative damage and maintain cellular homeostasis.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Nortanshinone peut être synthétisé par différentes méthodes. Une approche courante est la méthode de nanoprécipitation, qui implique la précipitation du composé à partir d'une solution. Une autre méthode est la méthode d'émulsion-évaporation, où le composé est émulsifié puis évaporé pour obtenir le produit final .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique souvent l'optimisation de la formulation de nanoparticules. Cela peut être réalisé grâce à des expériences à facteur unique et à des méthodes de conception et de surface de réponse composite centrale afin d'assurer une efficacité d'inclusion élevée, un chargement de médicament et des taux de récupération de médicament .
Analyse Des Réactions Chimiques
Types de réactions
Nortanshinone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques, afin de garantir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent présenter des activités pharmacologiques améliorées ou modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications de recherche scientifique dans divers domaines :
Chimie : this compound est utilisé comme composé modèle pour étudier la synthèse et la modification des norditerpénoïdes quinones de type abietane.
Mécanisme d'action
This compound fonctionne comme une coenzyme pour la NAD(P)H : quinone oxydoréductase 1 (NQO1), qui détoxifie les radicaux peroxyles lipidiques et inhibe la ferroptose in vitro et in vivo . Ce mécanisme implique le gain de fonction de NQO1 induit par this compound, qui est une nouvelle approche pour inhiber la ferroptose. Les cibles moléculaires et les voies du composé comprennent la régulation du stress oxydatif et de la peroxydation lipidique.
Applications De Recherche Scientifique
Nortanshinone has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound is used as a model compound for studying the synthesis and modification of abietane-type norditerpenoid quinones.
Comparaison Avec Des Composés Similaires
Nortanshinone fait partie de la famille des tanshinones, qui comprend d'autres composés tels que la Tanshinone I, la Tanshinone IIA et la Cryptotanshinone . Comparé à ces composés similaires, this compound présente des propriétés uniques, telles que son activité inhibitrice puissante contre la ferroptose et son rôle de coenzyme pour NQO1 . Ces caractéristiques font de this compound un composé précieux pour la recherche scientifique et les applications thérapeutiques.
Conclusion
This compound est un composé polyvalent présentant un potentiel important dans divers domaines scientifiques et médicaux. Ses propriétés et ses mécanismes d'action uniques en font un sujet précieux pour la recherche et le développement continus.
Propriétés
IUPAC Name |
1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6,10,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZXVOYNSJPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main chemical characteristics of Nortanshinone?
A1: this compound is a naturally occurring compound found in the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Its chemical structure is characterized as an abietanoid o-quinone.
Q2: How is this compound synthesized in the laboratory?
A: Researchers have successfully synthesized this compound using ultrasound-promoted Diels-Alder reactions. This method involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. [] This approach offers advantages like improved regioselectivity towards the desired isomer and mimics the effects of high pressure, potentially leading to greener synthetic pathways. []
Q3: What are the key structural features that differentiate this compound from other compounds like Tanshinone IIA?
A: this compound and Tanshinone IIA are structurally similar, both being abietanoid o-quinones found in Salvia miltiorrhiza. The difference lies in a single methyl group: Tanshinone IIA possesses an additional methyl group compared to this compound. This subtle structural variation can lead to differences in their biological activities and pharmacological properties. []
Q4: What analytical techniques are commonly used to identify and quantify this compound in plant materials or mixtures?
A: Researchers frequently employ UPLC (Ultra Performance Liquid Chromatography) coupled with DAD (Diode Array Detection) and MS/MS (Tandem Mass Spectrometry) to analyze this compound. This combination enables the creation of fingerprints for lipophilic components, allowing for the identification and quantification of this compound within complex mixtures like plant extracts. [] Specifically, researchers used a Thermo Accucore C18 column for separation and achieved detection using a Shimadzu LC-20AD system at a wavelength of 270 nm. []
Q5: Beyond its presence in Salvia miltiorrhiza, is this compound found in other plant species?
A: Yes, research indicates that this compound has also been isolated from Salvia przewalskii Maxim. [] This finding suggests that the presence of this compound might extend beyond Salvia miltiorrhiza and could be present in other, potentially unexplored, Salvia species. This highlights the need for further investigation into the phytochemical profiles of various Salvia species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)
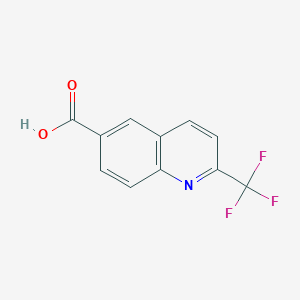
![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)
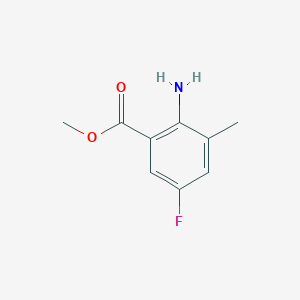

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)
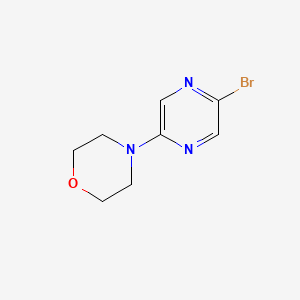
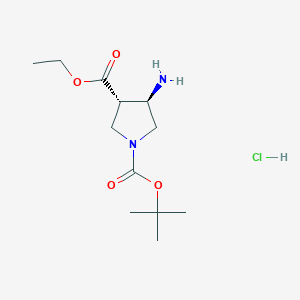
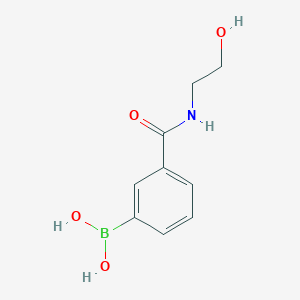
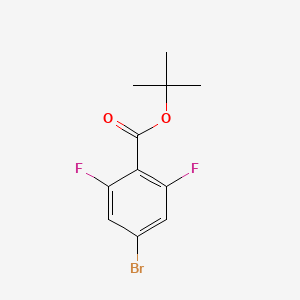
![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)
